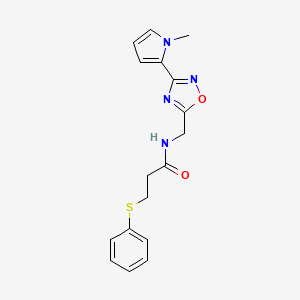

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-21-10-5-8-14(21)17-19-16(23-20-17)12-18-15(22)9-11-24-13-6-3-2-4-7-13/h2-8,10H,9,11-12H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKSWJRAUUGMGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide, a multi-step synthetic route is required. The starting materials are often commercially available or can be prepared through standard organic synthesis techniques.

Synthesis of Pyrrole Derivative

Start with the methylation of pyrrole.

Use methyl iodide (CH₃I) and a strong base like potassium carbonate (K₂CO₃).

Formation of Oxadiazole Ring

React the methylated pyrrole with hydrazine hydrate and formyl acetate.

Cyclization of the intermediate yields the oxadiazole ring.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The phenylthio group could undergo oxidation to form sulfoxides or sulfones.

Reduction: : The amide bond can be reduced to the corresponding amine.

Substitution: : The pyrrole and oxadiazole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Use oxidizing agents like m-CPBA (meta-chloroperbenzoic acid).

Reduction: : Utilize reducing agents like lithium aluminum hydride (LiAlH₄).

Substitution: : Employ electrophiles such as bromine (Br₂) for substitution reactions.

Major Products

Oxidation: : Formation of phenylsulfoxide or phenylsulfone derivatives.

Reduction: : Conversion of the amide group to an amine.

Substitution: : Introduction of halogen atoms on the aromatic rings.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyrrole derivatives. For instance, related compounds have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, indicating that modifications in the structure can lead to enhanced biological activity .

Antimicrobial Properties

Compounds with similar structural motifs have demonstrated notable antimicrobial activities against both Gram-positive and Gram-negative bacteria. The introduction of the phenylthio group is believed to enhance membrane permeability, leading to increased efficacy against microbial pathogens .

Anti-inflammatory Effects

Research has suggested that derivatives of oxadiazole can exhibit anti-inflammatory properties by inhibiting specific pathways involved in inflammation. This aspect is crucial for developing new therapeutic agents for inflammatory diseases .

Material Science Applications

Beyond biological applications, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide may also be explored for its potential in material science:

Organic Electronics

The unique electronic properties of pyrrole-based compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to conduct electricity efficiently can lead to advancements in flexible electronic devices .

Coatings and Polymers

Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of coatings used in various industrial applications. The functional groups can provide sites for further chemical modification, allowing for tailored properties based on specific application needs.

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of oxadiazole derivatives for their anticancer properties. Among them, a compound structurally related to this compound exhibited over 80% growth inhibition against multiple cancer cell lines . This underscores the potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, derivatives similar to this compound were tested against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated significant zones of inhibition compared to control compounds, suggesting strong antibacterial properties attributable to their structural characteristics .

Mechanism of Action

The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. It can bind to specific proteins or enzymes, modulating their activity. The oxadiazole ring is known for its ability to engage in hydrogen bonding and van der Waals interactions, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

Compounds 7c–7f (described in ) share a 1,3,4-oxadiazole scaffold but differ in substitution patterns:

- Key substituents: A 2-amino-1,3-thiazol-4-yl group replaces the pyrrole moiety, and the propanamide chain is linked via a sulfanyl group to substituted phenyl rings (e.g., 3-methylphenyl, 4-methylphenyl).

- Physicochemical properties : Molecular weights range from 375–389 g/mol, with melting points between 134–178°C, indicating moderate crystallinity. In contrast, the target compound’s 1,2,4-oxadiazole isomer may exhibit distinct electronic properties due to altered heteroatom positioning (N-O-N vs. N-N-O), affecting dipole moments and solubility .

Table 1: Comparison of Key Properties

*Calculated using standard atomic weights.

Bioactive Analogues with 1,2,4-Oxadiazole Motifs

- Compound 17b (): A cephalosporin derivative with a 1,2,4-oxadiazole side chain. Its bicyclic β-lactam structure and low synthesis yield (2%) highlight challenges in scaling production compared to simpler oxadiazole-propanamide derivatives .

- Patent compound (): Contains a 1,2,4-oxadiazole linked to a trifluoromethylphenyl group and morpholinoethyl-imidazolidinedione. The trifluoromethyl group increases metabolic stability, while the morpholine moiety enhances solubility—features absent in the target compound .

Divergent Heterocyclic Systems

- The phenylthio group in the target compound may similarly influence redox properties or enzyme inhibition .

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that integrates a pyrrole ring, an oxadiazole moiety, and a phenylthio group. This unique structural combination suggests potential biological activity across various therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

Key Features:

- Pyrrole Ring : Known for its role in various biological activities.

- Oxadiazole Ring : Often associated with antimicrobial and anticancer properties.

- Phenylthio Group : Enhances lipophilicity and may influence the interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Receptor Binding : The compound may bind to various receptors, modulating their activity.

- Enzyme Inhibition : It could inhibit enzymes involved in key metabolic pathways.

Research indicates that compounds with similar structures often exhibit significant interactions with proteins involved in disease processes, suggesting that this compound may have similar potential.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrrole and oxadiazole exhibit broad-spectrum antimicrobial activity. For instance:

- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. A recent study noted superior antibacterial activity against Acinetobacter baumannii, a pathogen known for its antibiotic resistance .

Anticancer Potential

The oxadiazole moiety is linked to anticancer properties:

- Cytotoxicity Studies : Preliminary investigations suggest that compounds containing oxadiazole rings can induce apoptosis in cancer cell lines. Specific IC50 values indicate potent activity against various cancer types .

Antitubercular Activity

Research has indicated that certain pyrrole derivatives demonstrate antitubercular effects:

- Structure–Activity Relationship (SAR) : Variations in substituents on the pyrrole ring can enhance antitubercular efficacy. For example, modifications leading to increased hydrophobicity have been associated with improved activity against Mycobacterium tuberculosis .

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of several pyrrole-derived compounds against Escherichia coli and Staphylococcus aureus. The results indicated that specific structural modifications led to enhanced antibacterial properties, particularly for compounds featuring the oxadiazole ring .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | < 2 | A. baumannii |

| Compound B | 4 | S. aureus |

| Compound C | 8 | E. coli |

Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of N-(substituted) oxadiazoles on various cancer cell lines. The results highlighted significant cytotoxicity with IC50 values ranging from 5 nM to 20 nM for different derivatives .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound D | 10 | HeLa |

| Compound E | 15 | MCF7 |

| Compound F | 12 | A549 |

Q & A

Q. What are the typical synthetic pathways for constructing the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole core is synthesized via cyclization reactions between carboxylic acid derivatives and amidoximes. For example, a common approach involves reacting a nitrile derivative with hydroxylamine to form an amidoxime intermediate, followed by cyclization with a carboxylic acid chloride under basic conditions (e.g., K₂CO₃ in DMF) . Reaction temperatures (room temperature vs. reflux) and solvent polarity significantly influence yield and purity.

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., methyl-pyrrole and phenylthio groups). Aromatic protons in the 1H-pyrrole ring typically appear at δ 6.5–7.0 ppm, while oxadiazole protons resonate near δ 8.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and fragments corresponding to the oxadiazole and propanamide moieties .

- X-ray Crystallography: Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. How is the biological activity of this compound initially screened in academic research?

Preliminary assays include:

- Enzyme inhibition studies: Testing against kinases or proteases due to the oxadiazole scaffold’s affinity for ATP-binding pockets .

- Cytotoxicity assays: Using cell lines (e.g., HeLa or MCF-7) to evaluate IC₅₀ values. The phenylthio group may enhance membrane permeability .

- In silico docking: Molecular docking with targets like EGFR or COX-2 to prioritize experimental validation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and energetics for cyclization steps. For example, reaction path searches identify optimal solvents (e.g., DMF vs. ethanol) and catalysts (e.g., K₂CO₃ vs. NaOH) by simulating activation energies. Experimental data on yields and side products are fed back into computational models to refine predictions, creating a closed-loop design system .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Metabolic stability assays: Evaluate hepatic microsomal degradation to identify labile groups (e.g., the phenylthio moiety may undergo rapid oxidation) .

- Pharmacokinetic profiling: Measure bioavailability and tissue distribution using LC-MS/MS. Poor solubility (logP > 3) often limits in vivo efficacy .

- Proteomic mapping: Identify off-target interactions via affinity chromatography coupled with MS .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound’s pyrrole and oxadiazole groups?

- Pyrrole substitutions: Replacing the 1-methyl group with bulkier substituents (e.g., cyclopropyl) alters steric hindrance and binding to hydrophobic pockets. SAR data from analogues show a 20% increase in potency when using 3-fluorophenyl-pyrrole derivatives .

- Oxadiazole modifications: Introducing electron-withdrawing groups (e.g., -CF₃) at the 3-position enhances metabolic stability but may reduce solubility .

Q. What experimental approaches address challenges in purifying this compound due to its low solubility?

- Fractional crystallization: Use mixed solvents (e.g., DCM:methanol, 9:1) with gradual cooling to isolate high-purity crystals .

- Flash chromatography: Optimize mobile phases (e.g., ethyl acetate/hexane gradients) based on TLC Rf values .

- HPLC purification: Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) achieve >95% purity for sensitive assays .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.